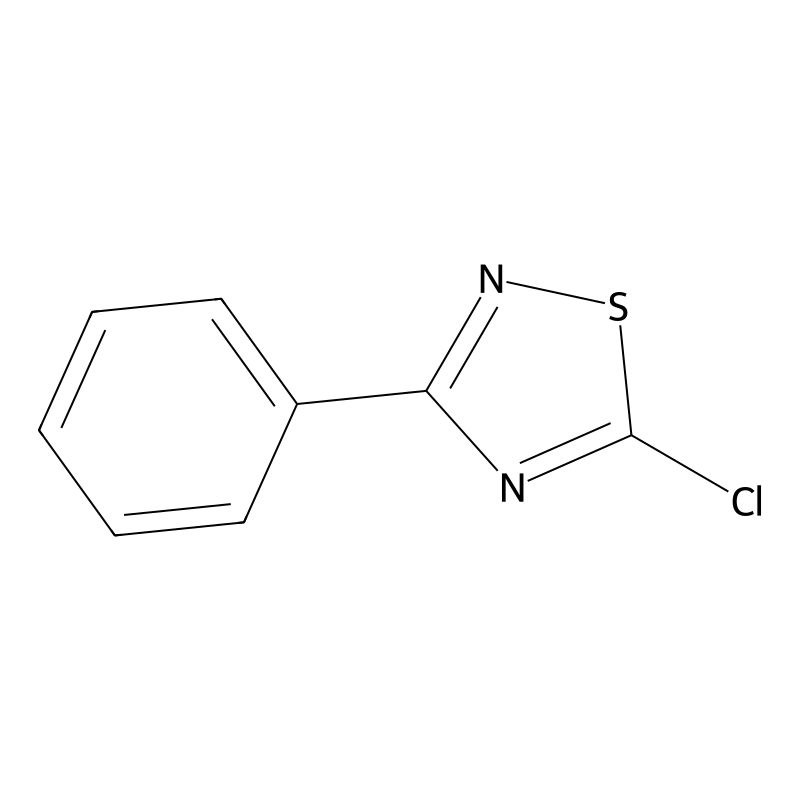

5-Chloro-3-phenyl-1,2,4-thiadiazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential Antimicrobial Activity:

Precursor for Drug Discovery:

The core structure of 5-Chloro-3-phenyl-1,2,4-thiadiazole serves as a valuable scaffold in drug discovery. By introducing modifications, scientists can create new compounds with potential therapeutic applications []. This approach has been explored in the development of drugs targeting various diseases, including cancer and neurodegenerative disorders [].

5-Chloro-3-phenyl-1,2,4-thiadiazole is an organic compound with the molecular formula C8H5ClN2S and a molecular weight of 196.66 g/mol. This compound features a thiadiazole ring, which consists of two nitrogen atoms and one sulfur atom in its five-membered structure, along with a phenyl group and a chlorine substituent. Its unique structural characteristics contribute to its diverse chemical reactivity and biological activities, making it a valuable compound in various fields of research, particularly in medicinal chemistry and biochemistry .

- Substitution Reactions: The chlorine atom can be replaced by various nucleophiles such as amines, thiols, and alcohols. This allows for the synthesis of numerous derivatives with potentially altered properties.

- Oxidation and Reduction Reactions: The thiadiazole ring can undergo oxidation and reduction processes, leading to different derivatives that may exhibit distinct biological activities. Common reagents for these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction .

The compound exhibits significant biological activity, particularly in inhibiting certain enzymes involved in DNA replication. This inhibition can affect the proliferation of both bacterial and cancer cells. Additionally, 5-chloro-3-phenyl-1,2,4-thiadiazole can disrupt cell signaling pathways, leading to altered gene expression and cellular metabolism. Its ability to bind to enzyme active sites further contributes to its inhibitory effects on various biochemical processes .

Several synthetic routes have been developed for the preparation of 5-chloro-3-phenyl-1,2,4-thiadiazole:

- Reaction with Phenylthiosemicarbazide: One common method involves reacting phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride.

- Cyclization with Chloroacetyl Chloride: Another approach includes the reaction of phenylthiosemicarbazide with chloroacetyl chloride followed by cyclization using phosphorus oxychloride.

- Continuous Flow Synthesis: Recent advancements have introduced continuous flow synthesis methods that enhance safety and efficiency while allowing for the production of gram quantities of this compound .

5-Chloro-3-phenyl-1,2,4-thiadiazole has a variety of applications:

- Medicinal Chemistry: Due to its biological activity, it serves as a lead compound for developing new pharmaceuticals targeting bacterial infections and cancer.

- Research Tool: It is utilized in biochemical studies to explore enzyme inhibition mechanisms and cellular signaling pathways.

- Chemical Building Block: The compound acts as a versatile building block for synthesizing more complex molecules in organic chemistry .

Studies have shown that 5-chloro-3-phenyl-1,2,4-thiadiazole interacts with various enzymes and proteins. Its interaction often leads to significant changes in enzyme activity and cellular functions. For instance, it has been reported to inhibit specific DNA replication enzymes, which can be crucial in understanding its potential as an anticancer agent .

Several compounds share structural similarities with 5-chloro-3-phenyl-1,2,4-thiadiazole:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Chloro-1,2,3-thiadiazole-4-carbaldehyde | Similar thiadiazole ring but different substituents | Different chemical reactivity |

| 5-Amino-1,2,4-thiadiazole | Contains an amino group instead of chlorine | Altered reactivity and biological activity |

| 5-Phenyl-1,2,4-thiadiazole | Lacks chlorine atom | Different chemical properties |

The uniqueness of 5-chloro-3-phenyl-1,2,4-thiadiazole lies in its combination of a chlorine atom and a phenyl group. This specific configuration imparts distinct chemical reactivity and biological properties compared to other thiadiazole derivatives .

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant